4-Fluoro-6-(methylthio)-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-6-methylsulfanyl-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2S/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBHUZWPTZHEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=NN2)C(=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287443 | |
| Record name | 1H-Indazole, 4-fluoro-6-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428234-74-5 | |
| Record name | 1H-Indazole, 4-fluoro-6-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole, 4-fluoro-6-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical and Spectroscopic Characterization for Structural Elucidation
Comprehensive Spectroscopic Analysis of 4-Fluoro-6-(methylthio)-1H-indazole
Spectroscopic analysis is fundamental to the characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy offer complementary information that, when combined, provides a comprehensive structural profile of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of a molecule by providing information about the chemical environment of its constituent atoms.
¹H NMR: Proton NMR data reveals the number of different types of protons and their neighboring atoms. In a related compound, 4-fluoro-1H-indazole, the proton of the N-H group is observed as a broad signal. chemicalbook.com The aromatic protons typically appear as multiplets in the downfield region of the spectrum.
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The carbon atoms attached to electronegative atoms like fluorine will be shifted downfield. For instance, in a similar structure, 3-phenyl-6-(trifluoromethyl)-1H-indazole, the carbon of the trifluoromethyl group appears as a quartet due to coupling with the fluorine atoms. rsc.org
¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds, providing direct information about the chemical environment of the fluorine atom. The position of the fluorine atom on the indazole ring will significantly influence its chemical shift.
Table 1: Representative NMR Data for Indazole Derivatives
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |
| ¹H (N-H) | 11.0 - 13.5 | Broad Singlet | The chemical shift is solvent-dependent. |
| ¹H (Aromatic) | 7.0 - 8.5 | Multiplets, Doublets | The coupling patterns provide connectivity information. |
| ¹³C (Aromatic) | 100 - 150 | Singlets, Doublets (due to C-F coupling) | The carbon attached to fluorine will show a large one-bond coupling constant. |
| ¹⁹F | Varies | Singlet or Multiplet | The chemical shift is sensitive to substituents on the ring. |
This table represents typical chemical shift ranges for indazole derivatives and is for illustrative purposes. Actual values for this compound may vary.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For a related compound, 3-phenyl-6-(trifluoromethyl)-1H-indazole, the calculated mass for the protonated molecule [M+H]⁺ was 263.0791, and the found mass was 263.0792, confirming the molecular formula C₁₄H₁₀F₃N₂. rsc.org A similar level of accuracy would be expected for this compound, providing definitive evidence for its molecular formula.
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. Key absorptions for this compound would include:
N-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H bond in the indazole ring.
C-H Stretch (Aromatic): Absorptions typically appear above 3000 cm⁻¹.
C=C and C=N Stretches: These are found in the 1400-1600 cm⁻¹ region and are indicative of the aromatic rings.
C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region is characteristic of the carbon-fluorine bond.
C-S Stretch: This bond typically shows a weaker absorption in the 600-800 cm⁻¹ range.
For example, the IR spectrum of 3-phenyl-6-(trifluoromethyl)-1H-indazole shows characteristic peaks at 1055, 1124, 1169, 1238, and 1340 cm⁻¹, corresponding to its various functional groups. rsc.org
Advanced Structural Determination Methods
While spectroscopic methods provide valuable information on connectivity and functional groups, X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state.
X-ray crystallography is a technique that provides the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be constructed. This method allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions.
For instance, a study on methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate revealed that the indazole ring is nearly coplanar with the ester moiety, suggesting conjugation. nih.gov The crystal structure also showed various hydrogen-bond-like interactions that influence the packing of the molecules in the crystal lattice. nih.gov Similarly, X-ray analysis of this compound would provide unequivocal proof of its structure, including the planarity of the bicyclic system and the conformation of the methylthio group.
Computational and Theoretical Investigations of 4 Fluoro 6 Methylthio 1h Indazole
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of 4-Fluoro-6-(methylthio)-1H-indazole at the molecular level. These studies elucidate the distribution of electrons and predict the molecule's behavior in chemical reactions.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine optimized geometry, bond lengths, bond angles, and other electronic properties. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net
For this compound, the HOMO is expected to be distributed primarily over the electron-rich indazole ring and the methylthio group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be influenced by the electron-withdrawing fluorine atom.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability. A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to intramolecular charge transfer. nih.govresearchgate.net In related fluorinated heterocyclic compounds, the introduction of a fluorine atom can tune this energy gap. ossila.com Studies on other indazole derivatives have shown that the HOMO-LUMO gap is a key indicator of their bioactivity. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 1H-Indazole | -6.1 | -0.8 | 5.3 |
| 4-Fluoro-1H-indazole | -6.3 | -1.0 | 5.3 |
| This compound | -5.9 | -1.1 | 4.8 |
Note: The values in this table are illustrative and based on general trends observed in similar compounds. Actual calculated values may vary depending on the computational method and basis set used.
Prediction of Global Reactivity Descriptors
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include chemical hardness (η), chemical potential (μ), electrophilicity (ω), and nucleophilicity (N).
Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.
Chemical Potential (μ) indicates the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). researchgate.net
Nucleophilicity (N) measures the electron-donating capability of a molecule.
For this compound, the interplay of the electron-withdrawing fluorine and electron-donating methylthio groups will influence these descriptors. The methylthio group is expected to increase the nucleophilicity, while the fluorine atom contributes to the electrophilicity. DFT-based studies on other heterocyclic systems have successfully used these descriptors to predict and rationalize their chemical behavior and potential toxicity. nih.gov
| Descriptor | Formula | Predicted Value (eV) |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.4 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.5 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.55 |
Note: The values in this table are illustrative, derived from the hypothetical orbital energies in Table 1, and serve to demonstrate the application of these concepts.
Tautomeric Preference and Energetics of 1H- and 2H-Indazole Forms
Indazole and its derivatives can exist in two main tautomeric forms: the 1H- and 2H-indazoles. nih.gov For the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 2.3-4.1 kcal/mol, a preference that holds true in both the gas phase and solution. chemicalbook.comrsc.org This stability is attributed to the benzenoid character of the 1H-form, in contrast to the less aromatic ortho-quinoid nature of the 2H-form. nih.gov
In the case of this compound, computational studies would be employed to calculate the relative energies of the 1H and 2H tautomers. It is generally expected that the 1H form will be the predominant and more stable tautomer. nih.gov However, substituents can influence the tautomeric equilibrium. While the 4-fluoro and 6-methylthio groups are not anticipated to reverse the inherent stability, they will modulate the energy difference between the two forms. Studies on other substituted indazoles have shown that while the 1H-tautomer is generally favored, the presence of certain substituents and solvent effects can stabilize the 2H-tautomer. nih.gov
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are powerful tools for investigating how this compound might interact with biological macromolecules, which is crucial for drug design and development.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein kinase. Indazole derivatives are known to be effective kinase inhibitors, and molecular docking studies are frequently used to understand their binding modes. nih.gov
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations are crucial for assessing the stability of the ligand-protein complex and understanding its dynamic behavior within a biological target's binding site. nih.govresearchgate.net
Research on analogous heterocyclic compounds demonstrates that MD simulations, often run for hundreds of nanoseconds, can validate docking poses and provide a deeper understanding of the interaction mechanism. nih.gov In a typical study, the compound is first docked into the active site of a target protein, such as a kinase or enzyme. researchgate.net This initial static pose is then subjected to an MD simulation to observe its evolution in a dynamic, solvated environment.
Key analyses performed during these simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand is not dissociating from the binding pocket. nih.gov Another important metric is the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of different parts of the protein and the ligand.
Furthermore, MD simulations allow for a detailed examination of the specific interactions that maintain the complex's stability. For indazole derivatives, this includes monitoring hydrogen bonds, hydrophobic interactions, and the influence of specific residues. nih.govnih.gov For instance, simulations can reveal the stability of hydrogen bonds between the indazole nitrogen atoms and key amino acid residues like serine or glutamic acid in the active site. nih.gov The fluorine atom at the 4-position and the methylthio group at the 6-position of this compound would be of particular interest, as these simulations can quantify their contribution to binding energy and conformational stability.
Table 1: Key Parameters in MD Simulations for Ligand Stability Analysis
| Parameter | Description | Significance for this compound |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the ligand and protein from a reference structure over time. | A low and stable RMSD indicates the formation of a stable binding complex with the target protein. nih.gov |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the protein and ligand, indicating which parts are most dynamic during binding. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and the protein. | Identifies key interactions, such as those involving the indazole NH group, that anchor the compound in the active site. nih.govnih.gov |
| Binding Free Energy (e.g., MM-GBSA) | Estimates the free energy of binding by combining molecular mechanics energy, solvation energy, and entropy terms. | Provides a quantitative measure of binding affinity and helps rank different indazole analogs. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights into Indazole Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, described by numerical values called descriptors. nih.govscirp.org For indazole analogs, QSAR studies are instrumental in designing new, more potent molecules by predicting their activity before synthesis. nih.gov
The development of a QSAR model begins with a dataset of indazole analogs with known biological activities (e.g., IC₅₀ values) against a specific target. nih.gov For each molecule in this training set, a variety of molecular descriptors are calculated. These can include:
2D Descriptors: Lipophilicity (logP), molecular weight, topological indices, and electronic descriptors. nih.govnih.gov
3D Descriptors: Steric fields (related to the shape and size of the molecule) and electrostatic fields (related to the charge distribution). nih.govwho.int
Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors to the biological activity. nih.govnih.gov The predictive power of the resulting model is rigorously tested using internal validation (e.g., leave-one-out) and external validation with a separate test set of compounds not used in model generation. nih.gov
In the context of this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), would be particularly insightful. who.int After aligning a series of active indazole analogs, CoMFA generates contour maps that visualize the regions where changes in steric and electrostatic properties are predicted to affect biological activity. nih.gov
For example, a QSAR model for indazole-based kinase inhibitors might produce contour maps indicating:
Green Contours: Regions where bulky (sterically favored) substituents would increase activity.
Yellow Contours: Areas where less bulky (sterically disfavored) groups are preferred.
Blue Contours: Locations where positive electrostatic potential (e.g., from an electron-poor group) enhances activity.
Red Contours: Regions where negative electrostatic potential (e.g., from an electron-rich group like fluorine) is beneficial.
These predictive insights are invaluable for the rational design of new analogs. A model might suggest that for the this compound scaffold, increasing the size of the substituent at a particular position or introducing an additional hydrogen bond donor could significantly improve potency. nih.gov Such models provide a structural framework that guides medicinal chemists in optimizing lead compounds. nih.gov
| Model Statistics | | | r² = 0.91 (Goodness of fit), q² = 0.85 (Internal predictive ability) who.int |
Pre Clinical Biological Activity and Structure Activity Relationship Sar Profiling
In Vitro Biological Activity Evaluation and Target Modulation
The unique chemical properties imparted by the fluorine atom, such as high electronegativity and the ability to form strong carbon-fluorine bonds, often enhance metabolic stability and binding affinity to target proteins. rsc.orgnih.gov Coupled with the methylthio group, the 4-fluoro-6-(methylthio)-1H-indazole structure presents a compelling candidate for various therapeutic applications.
Enzyme Inhibition Assays (e.g., Kinase Inhibition, IDO1, COX-2, NOS, Alpha-Glucosidase, Alpha-Amylase)
Indazole derivatives are recognized as potent enzyme inhibitors, particularly targeting kinases and other enzymes implicated in disease pathways. nih.gov
Kinase Inhibition: The indazole core is a key component in the development of kinase inhibitors. For instance, derivatives of 1H-indazole have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy. nih.gov Similarly, indazole analogs have shown inhibitory activity against Tpl2 kinase and Fibroblast Growth Factor Receptor (FGFR) kinases. nih.govnih.gov While specific data for this compound is not detailed, the general class of fluorinated indazoles has been evaluated against various kinases. For example, a 4-fluoroindazole derivative showed low micromolar inhibition of Rho kinase (ROCK1), whereas a 6-fluoro analog demonstrated significantly enhanced potency. rsc.org This highlights the critical role of the fluorine position in determining inhibitory activity.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 and Tryptophan 2,3-dioxygenase (TDO) are key targets in cancer immunotherapy. A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their ability to inhibit these enzymes. nih.govbohrium.com One promising compound from this series, compound 35 , demonstrated potent dual inhibition of IDO1 and TDO, with an IC₅₀ value of 0.74 µM for IDO1 in an enzymatic assay and 1.37 µM in HeLa cells. nih.govbohrium.com This compound also showed significant TDO inhibition and in vivo antitumor activity. nih.govbohrium.com This suggests that the 4,6-disubstituted indazole scaffold is a viable template for developing dual IDO1/TDO inhibitors.
Table 1: IDO1 and TDO Inhibition by Indazole Derivative 35
| Compound | Target | Assay Type | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) |
|---|---|---|---|---|---|
| 35 | IDO1 | Enzymatic | 0.74 nih.govbohrium.com | HeLa | 1.37 nih.govbohrium.com |
| 35 | TDO | Enzymatic | 2.93 nih.gov | A172 | 7.54 nih.gov |
Alpha-Glucosidase Inhibition: Alpha-glucosidase inhibitors are used in the management of type 2 diabetes by delaying carbohydrate absorption. nih.gov While direct testing of this compound against alpha-glucosidase is not reported, various heterocyclic compounds, including pyridazine-triazole derivatives, have shown significant inhibitory potential. nih.gov Structure-activity relationship studies on these derivatives revealed that the nature and position of substituents on the aromatic rings influenced their inhibitory activity, with IC₅₀ values ranging from 1.7 to 86.5 µM. nih.gov
Cell-Based Assays for Specific Cellular Responses (e.g., Growth Inhibition, Receptor Modulation)
Cell-based assays provide crucial information on the cellular effects of a compound, including its ability to inhibit cell growth or modulate receptor activity.
Growth Inhibition: Indazole derivatives have demonstrated significant antitumor properties by inducing apoptosis and causing cell cycle arrest in cancer cells. For example, a series of 1H-indazole amide derivatives showed potent activity against HT29 cell lines, with IC₅₀ values in the low micromolar range. nih.gov A potent FLT3 inhibitor, compound 10q , which is an (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivative, exhibited strong and selective inhibitory activities against FLT3-ITD-positive AML cells. nih.gov It induced cell cycle arrest and apoptosis and was effective against cells with resistance mutations. nih.gov Furthermore, a 4,6-substituted-1H-indazole derivative, compound 35 , which acts as an IDO1/TDO dual inhibitor, exhibited antitumor activity in a CT26 xenograft model. nih.govbohrium.com
Receptor Modulation: Fluorinated indazole derivatives have been developed as selective glucocorticoid receptor modulators (SGRMs) for treating airway inflammation. nih.gov The inclusion of fluorine can also lead to potent agonism of adrenergic receptors, with some 4-fluoropyrazole derivatives showing high selectivity and efficacy for the α1A adrenergic receptor. rsc.org
Antimicrobial Activity Screening (Antibacterial, Antifungal, Antiviral)
The indazole nucleus is a valuable scaffold for developing novel antimicrobial agents. researchgate.net
Antibacterial and Antifungal Activity: Fluorinated pyrazole (B372694) and indazole derivatives have been explored as potential antifungal agents. nih.gov For instance, carboxamide-based 4-fluoropyrazoles have been patented for their inhibitory activity against various plant pathogenic fungi. nih.gov Some 1H-indazole derivatives substituted with a phenyl ring have shown promise as anticandidal agents. researchgate.net
Antiviral Activity: The introduction of a fluorine atom can significantly enhance the antiviral potency of indazole derivatives. Two 5-fluoroindazole derivatives were found to be potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. rsc.org They showed 7-fold and 13-fold greater potency against the wild-type reverse transcriptase enzyme compared to their non-fluorinated counterpart. rsc.org
Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound and its Derivatives
SAR studies are essential for optimizing the biological activity of lead compounds. For fluorinated and methylthio-substituted indazoles, the position and nature of these substituents play a critical role. rsc.org
Positional and Electronic Effects of Fluoro Substitution on Activity
The position of the fluorine atom on the indazole ring can dramatically influence biological activity. rsc.org The high electronegativity of fluorine can alter the acidity, lipophilicity, and metabolic stability of the molecule. nih.gov
In a study on ROCK1 kinase inhibitors, a 6-fluoroindazole derivative displayed an IC₅₀ of 14 nM, whereas the corresponding 4-fluoroindazole isomer was significantly less potent with an IC₅₀ of 2500 nM. rsc.org This demonstrates a clear positional preference for fluorine at the C6 position for this particular target. Conversely, in the development of PERK inhibitors, a 4-fluoroindoline (B1316176) derivative showed a 3-fold increase in activity compared to its non-fluorinated analog, highlighting the beneficial effect of C4-fluorination for that target. nih.gov In another example, 5-fluoroindazole derivatives showed excellent potency as anti-HIV agents, proving the importance of fluorine at the C5 position for that specific activity. rsc.org These examples underscore that the optimal position for fluorine substitution is highly dependent on the specific biological target.
Role of the Methylthio Group in Biological Recognition and Potency
The methylthio group (-SCH₃) at the C6 position of the indazole ring also contributes significantly to the molecule's biological profile. This group can influence the compound's lipophilicity and engage in specific interactions, such as hydrophobic or sulfur-π interactions, within the binding pocket of a target protein.
In a series of 4,6-substituted-1H-indazoles designed as IDO1/TDO inhibitors, various substituents were explored at the 6-position. nih.govbohrium.com While the exact contribution of the methylthio group in this specific series is part of a broader SAR study, the substitution pattern at both the 4- and 6-positions was found to be crucial for potent inhibition. nih.govbohrium.com The development of compounds like 6-[(ethylthio)methyl]-1H-indazole highlights the interest in thioether-containing indazoles for biological applications, where the thioether linkage serves as a key structural element. researchgate.net The sulfur atom in the methylthio group can act as a hydrogen bond acceptor and its size and polarizability can be critical for fitting into specific binding sites, thereby influencing both the potency and selectivity of the compound.
Influence of Indazole Core Modifications on Receptor Binding and Selectivity
The indazole ring system, a fusion of benzene (B151609) and pyrazole rings, offers multiple positions for substitution, allowing for a systematic exploration of chemical space. researchgate.net The biological activity of indazole derivatives is diverse, with compounds showing promise as kinase inhibitors, antitumor agents, and modulators of other important biological targets. researchgate.netnih.govnih.gov The selectivity of these compounds is often dictated by the specific substitution pattern on the indazole ring.
For instance, in the context of kinase inhibition, the substituents on the indazole core play a crucial role in determining the potency and selectivity profile. Modifications at the C3, C4, C5, and C6 positions have been extensively studied. Research on fibroblast growth factor receptor (FGFR) inhibitors has shown that 1H-indazole-based derivatives can achieve significant inhibitory activity, with the substitution pattern being key to their potency. nih.gov One study identified a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative as a promising FGFR1 inhibitor. nih.gov Further optimization revealed that the introduction of an N-ethylpiperazine group was critical for enhancing both enzymatic and cellular activity. nih.gov
Similarly, in the development of inhibitors for pan-Pim kinases, systematic optimization of the 2,6-difluorophenyl and piperidine (B6355638) moieties on a 1H-indazole scaffold was undertaken to improve potency. nih.gov The resulting compounds demonstrated the importance of these peripheral groups in achieving high affinity for the target kinases. nih.gov
The influence of substitutions is not limited to kinase inhibition. In the pursuit of selective β3-adrenergic receptor agonists, modifications to the 3-substituent of the indazole moiety were found to be effective in improving selectivity against α1A-adrenergic receptors. nih.gov An initial hit compound with a methyl group at the 3-position showed good β3-adrenergic receptor agonism but also undesirable activity at the α1A-adrenergic receptor. nih.gov By modifying this position, researchers were able to develop a highly selective and potent β3-adrenergic receptor agonist. nih.gov
Furthermore, studies on 4,6-disubstituted-1H-indazole-4-amine derivatives as inhibitors of tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenance 1 (IDO1) have highlighted the importance of the substituents at the C4 and C6 positions. nih.gov The nature of the substituent at the C6 position was found to significantly affect the activity and selectivity for IDO1 versus TDO. nih.gov
The following table summarizes the influence of indazole core modifications on receptor binding and selectivity based on findings from various research endeavors.
| Indazole Core Modification | Target Receptor/Enzyme | Effect on Binding and Selectivity | Reference Compound(s) |
| Substitution at C3-position | β3-Adrenergic Receptor | Modification of the 3-substituent improved selectivity against α1A-adrenergic receptors. | 3-substituted indazole derivatives |
| Substitution at C3-position | Fibroblast Growth Factor Receptor 1 (FGFR1) | Introduction of an N-ethylpiperazine group at this position enhanced enzyme inhibitory and cellular activity. | 6-(3-methoxyphenyl)-1H-indazol-3-amine derivatives |
| Substitution at C4 and C6-positions | Indoleamine-2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO) | Substituents at the C6-position significantly affected the activity and selectivity of IDO1/TDO inhibition. | 4,6-Disubstituted-1H-indazole-4-amine derivatives |
| Substitution with a 2,6-difluorophenyl moiety | pan-Pim kinases | Systematic optimization of this moiety led to potent inhibitors. | 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazoles |
These examples underscore the critical role of the indazole core and its substitution pattern in defining the pharmacological properties of this important class of heterocyclic compounds. The strategic manipulation of these structural features remains a key strategy in the design of novel and selective therapeutic agents.
Computational SAR Correlates and Hypotheses Generation
Computational chemistry has emerged as an indispensable tool in modern drug discovery, providing a framework for understanding the structure-activity relationships (SAR) of novel compounds at a molecular level. For indazole derivatives, computational methods such as molecular docking and molecular dynamics (MD) simulations have been employed to elucidate binding modes, predict biological activities, and generate hypotheses for the rational design of more potent and selective agents. researchgate.netresearchgate.net
These computational approaches allow for the visualization of how a ligand, such as an indazole derivative, interacts with its biological target, typically a protein receptor or enzyme. By analyzing the binding pose and the non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, researchers can gain insights into the key structural features required for high-affinity binding.
For example, in the study of 1H-indazole analogs as potential anti-inflammatory agents targeting cyclooxygenase-2 (COX-2), molecular docking studies were performed to predict the binding affinities of various derivatives. researchgate.net The results indicated that compounds bearing a difluorophenyl, para-toluene, or 4-methoxyphenyl (B3050149) group exhibited significant binding scores. researchgate.net These computational predictions were then used to prioritize compounds for further experimental evaluation.
Molecular dynamics simulations can further refine the understanding of ligand-receptor interactions by simulating the dynamic behavior of the complex over time. This can provide a more realistic picture of the stability of the binding pose and the flexibility of both the ligand and the protein. In the aforementioned study on COX-2 inhibitors, MD simulations suggested that a particular test compound was relatively stable within the active site of the COX-2 enzyme. researchgate.net
The generation of computational SAR hypotheses often involves building a model that correlates the structural features of a series of compounds with their experimentally determined biological activities. This can be achieved through techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship), which develops a statistical model to predict the activity of new compounds based on their three-dimensional properties.
In the context of this compound, while specific computational studies on this exact molecule are not widely reported, hypotheses can be generated based on the SAR of related indazole derivatives. The presence of the fluorine atom at the 4-position is known to potentially enhance binding affinity and selectivity due to its ability to form favorable interactions with certain protein residues. The methylthio group at the 6-position, with its potential for hydrophobic and other interactions, would also be a key determinant of the binding profile.
Computational models could be used to explore the following hypotheses for this compound and its analogs:
Hypothesis 1: The fluorine atom at the 4-position engages in a key hydrogen bond or favorable electrostatic interaction with a specific amino acid residue in the target's active site, thereby enhancing binding affinity.
Hypothesis 2: The size and lipophilicity of the substituent at the 6-position are critical for optimal fitting into a hydrophobic pocket within the binding site. Varying the nature of this substituent (e.g., from methylthio to other alkylthio or alkoxy groups) would be predicted to modulate potency.
The following table illustrates the types of data that can be generated from computational studies to build SAR hypotheses.
| Computational Method | Parameter/Output | Hypothesis Generation Application |
| Molecular Docking | Binding Affinity (e.g., kcal/mol), Binding Pose, Key Interactions (H-bonds, hydrophobic contacts) | Predicts the relative potency of different indazole derivatives and identifies key pharmacophoric features. |
| Molecular Dynamics (MD) Simulation | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Interaction Energy | Assesses the stability of the ligand-protein complex and the flexibility of key residues, refining the understanding of the binding mode. |
| 3D-QSAR (e.g., CoMFA, CoMSIA) | Contour Maps (Steric, Electrostatic, Hydrophobic fields) | Visually represents the regions around the molecule where steric bulk, positive/negative charge, or hydrophobicity are favorable or unfavorable for activity, guiding the design of new analogs. |
By integrating these computational approaches with experimental data, a more comprehensive understanding of the SAR for the this compound scaffold can be developed, accelerating the discovery of new drug candidates with improved pharmacological profiles.
Emerging Research Applications and Future Perspectives
Role of 4-Fluoro-6-(methylthio)-1H-indazole as a Chemical Probe or Lead Scaffold
The indazole core is a well-established pharmacophore found in numerous biologically active compounds. nih.govnih.gov The specific substitutions of a fluorine atom at the 4-position and a methylthio group at the 6-position on the 1H-indazole ring of this compound provide a unique combination of properties that make it an attractive starting point, or lead scaffold, for medicinal chemistry programs. The fluorine atom can enhance metabolic stability and binding affinity, while the methylthio group can be further functionalized to explore structure-activity relationships (SAR).
Indazole derivatives have been investigated for a wide array of therapeutic targets. For instance, some have shown activity as kinase inhibitors, which are crucial in cancer therapy. nih.govnih.gov Others have been explored for their potential in treating cardiovascular diseases and as anti-inflammatory agents. google.com The structural motif of this compound serves as a valuable building block for creating libraries of novel compounds to be screened against various biological targets. The development of potent and selective chemical probes is essential for dissecting complex biological pathways, and this compound offers a promising scaffold for such endeavors.
Development of Advanced Computational Models for Rational Design of Indazole-Based Agents
The rational design of new drugs is increasingly reliant on sophisticated computational methods. wiley.com These models allow researchers to predict how a molecule will interact with a biological target, thereby guiding the synthesis of more effective and selective compounds. For indazole-based agents, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling are invaluable. wiley.comnih.gov
Recent advancements have seen the application of virtual screening and fragment-based drug design to identify novel indazole derivatives with potent inhibitory activity against specific targets, such as Polo-like kinase 4 (PLK4) in neuroblastoma. nih.gov These computational strategies help in understanding the key structural features required for biological activity and in designing new molecules with improved properties. By applying these models to this compound, researchers can virtually explore a vast chemical space to identify promising candidates for synthesis and biological evaluation, accelerating the drug discovery process.
Exploration of this compound in Material Science and Other Novel Applications
Beyond its pharmaceutical potential, the indazole scaffold is being explored for applications in material science. The conjugated aromatic system of indazole gives it unique electronic and photophysical properties. ossila.com Fluorinated indazole derivatives, in particular, are of interest for the synthesis of semiconducting molecules and polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The fluorine substituent can influence the energy levels and intermolecular interactions of the material, which are critical for device performance. ossila.com
The this compound, with its specific substitution pattern, could offer tailored properties for such applications. The interplay between the electron-withdrawing fluorine and the sulfur-containing methylthio group could lead to novel materials with desirable characteristics. Further research is needed to fully explore the potential of this compound and its derivatives in the development of advanced materials.
Future Directions in Synthetic Accessibility and Green Chemistry for Substituted Indazoles
A significant challenge in the development of indazole-based compounds is their synthesis, which can sometimes result in low yields. nih.gov Future research will likely focus on developing more efficient and sustainable synthetic routes to substituted indazoles. This includes the exploration of novel catalytic systems, flow chemistry, and microwave-assisted synthesis to improve reaction efficiency and reduce waste. beilstein-institut.denih.gov
The principles of green chemistry are becoming increasingly important in pharmaceutical and chemical manufacturing. acs.orgacs.org This involves the use of less hazardous solvents, renewable starting materials, and atom-economical reactions. acs.org Applying these principles to the synthesis of this compound and other substituted indazoles will be crucial for their large-scale production in an environmentally friendly manner. Methodologies like C-H activation and biocatalysis are emerging as powerful tools for creating complex molecules with greater efficiency and reduced environmental impact. acs.org
Integration of Multi-Omics Data with Chemical Biology for Deeper Mechanistic Understanding
To fully understand the biological effects of compounds like this compound, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—with chemical biology tools can provide a comprehensive picture of how a molecule interacts with a biological system. nih.govrsc.orgufz.de
By treating cells or organisms with this compound and analyzing the resulting changes across multiple omics layers, researchers can identify the specific pathways and networks that are modulated. This approach can help to elucidate the mechanism of action, identify potential off-target effects, and discover new therapeutic applications. embopress.orgnih.gov Methods like COSMOS (Causal Oriented Search of Multi-Omics Space) are being developed to integrate these complex datasets and generate mechanistic hypotheses. embopress.orgnih.gov This holistic approach will be instrumental in advancing our understanding of indazole-based compounds and their role in health and disease.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-Fluoro-6-(methylthio)-1H-indazole?
- Methodology :
- Stepwise functionalization : Start with a halogenated indazole core (e.g., 6-bromo-4-fluoro-1H-indazole) and perform nucleophilic substitution with sodium methanethiolate (NaSMe) under controlled conditions (e.g., DMF, 60–80°C, 12–24 hours) .
- Intermediate optimization : Replace mesylate intermediates with bromide derivatives to improve reaction yields (e.g., bromides increase overall yield by ~3× compared to mesylates) .
- Green synthesis : Use arylhydrazones as intermediates for C–N bond formation, avoiding transition-metal catalysts (e.g., Cu or Pd) .
Q. How can the purity and structural integrity of synthesized this compound be validated?
- Analytical techniques :
- NMR spectroscopy : Confirm substitution patterns (e.g., fluorine at C4, methylthio at C6) via H and F NMR chemical shifts. For example, the methylthio group typically resonates at δ ~2.5 ppm in H NMR .
- X-ray crystallography : Resolve crystal structures to verify bond angles and dihedral angles between the indazole core and substituents (e.g., planar pyrazole rings with deviations <0.05 Å) .
- HPLC-MS : Assess purity (>95%) and molecular weight confirmation .
Q. What are the critical safety considerations during synthesis and handling?
- Protocols :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as fluorinated indazoles may release toxic HF under harsh conditions.
- Neutralize acidic or basic waste streams (e.g., NaHCO₃ for acid quenching) and store hazardous byproducts (e.g., halogenated intermediates) separately .
II. Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Case study :
- Suzuki-Miyaura coupling : The electron-withdrawing fluoro group at C4 activates the indazole core for Pd-mediated coupling, but the methylthio group at C6 may sterically hinder ortho-substitution. Use bulky ligands (e.g., SPhos) to mitigate steric effects .
- Contradiction note : reports improved yields with bromide intermediates, whereas emphasizes metal-free approaches. Researchers must balance reactivity and sustainability goals.
Q. What mechanistic insights explain the biological activity of this compound in kinase inhibition assays?
- Hypothesis testing :
- Molecular docking : Simulate binding to ATP pockets of kinases (e.g., VEGFR2). The methylthio group may enhance hydrophobic interactions, while fluorine stabilizes H-bonds .
- SAR analysis : Compare IC₅₀ values of analogs (e.g., 6-ethylthio vs. methylthio derivatives) to quantify substituent effects on potency .
Q. How can structural modifications address solubility challenges in in vivo studies?
- Design strategies :
- Pro-drug synthesis : Introduce hydrolyzable groups (e.g., acetate esters) at the N1 position to improve aqueous solubility.
- Co-crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrins for formulation .
Q. What are the limitations of current synthetic routes, and how can they be optimized?
- Critical analysis :
- Yield bottlenecks : Multi-step syntheses (e.g., bromination followed by thiolation) often suffer from cumulative yield losses. One-pot strategies or flow chemistry may reduce steps .
- Byproduct formation : Monitor for over-substitution (e.g., di-fluorination) via LC-MS and adjust stoichiometry/reactant ratios .
III. Data Contradictions and Resolution
Q. Discrepancies in reported biological activities: How to reconcile conflicting data?
- Resolution framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
A plausible retrosynthetic pathway for this compound.